3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid

Overview

Description

“3-(4-Hydroxyphenyl)propionic acid” also known as “Phloretic acid” is a type of phenolic acid . “4-Hydroxyphenylpyruvic acid” is an intermediate in the metabolism of the amino acid phenylalanine .

Synthesis Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . Another synthesis method of 3-(4-hydroxyphenyl)propanamide involves using P-hydroxyphenylpropionic acid as the raw material subjected to continuous two-step reaction .

Chemical Reactions Analysis

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions resulted in structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Antimicrobial Applications

This compound has been explored for its potential as a scaffold in the development of antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. Derivatives of this compound have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Pharmacology

In pharmacological research, derivatives of this compound are being investigated for their role in inhibiting the epithelial-to-mesenchymal transition (EMT) through the TGF-β/Smad4 axis in nasopharyngeal carcinoma, which is a critical process in cancer metastasis .

Biochemistry

The compound’s derivatives are utilized in biochemistry research for understanding the effects of various treatments on major depressive disorders. Metabolomics studies have identified this compound as a metabolite hub, indicating its biochemical significance .

Materials Science

In materials science, the compound is used as a chain extender in biopolyesters containing the succinate moiety. It has been shown to induce an effect similar to an increment of the molecular weight of matrices, which can be useful in designing multifunctional materials with adapted properties .

Organic Chemistry

Organic chemists have utilized this compound in the synthesis of various antimicrobial candidates. Its derivatives have been synthesized and characterized for their broad-spectrum antimicrobial activity, which extends to pathogens like methicillin-resistant Staphylococcus aureus (MRSA) .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are being studied for their potential as mast cell stabilizers and for their antioxidant activity. This research is crucial for developing new therapeutic agents for a range of diseases .

Analytical Chemistry

Analytical chemistry research has employed this compound in the determination of flavonoids and phenolic acids in plant materials. It serves as a standard for quantifying the presence of similar compounds in various samples .

Synthesis of Novel Compounds

The compound is used as a building block in the synthesis of novel compounds with potential biological activities. Its derivatives are being synthesized and evaluated for their potential use in various biological applications, including as anticancer agents .

Mechanism of Action

Safety and Hazards

Future Directions

The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has shown promising results in antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . This suggests potential future directions in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.

properties

IUPAC Name |

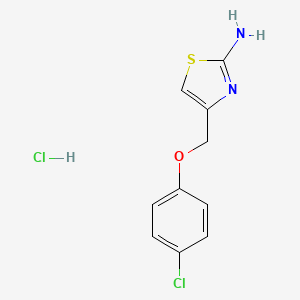

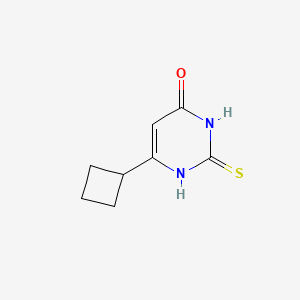

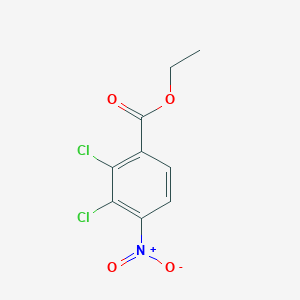

3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTLFVOOKINLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.